4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid
Description
4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid (hereafter referred to as the "target compound") is a synthetic small molecule featuring a piperazine core substituted with a 4-chlorobenzyl group and a nitrobenzenecarboxylic acid moiety. This compound has been utilized in the development of tridentate Synthetic High-Affinity Ligands (SHALs) for targeted cancer therapy. Specifically, it serves as the "Cb" ligand in SHALs designed to bind HLA-DR10, a protein overexpressed in non-Hodgkin’s lymphoma cells . The compound’s structure combines a chlorobenzyl group (enhancing lipophilicity and binding specificity) with a nitro-substituted aromatic carboxylic acid (contributing to hydrogen bonding and charge interactions). Its role in SHALs highlights its utility in bioconjugation strategies for therapeutic and diagnostic applications .
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-15-4-1-13(2-5-15)12-20-7-9-21(10-8-20)16-6-3-14(18(23)24)11-17(16)22(25)26/h1-6,11H,7-10,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVAPCASJRMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by nitration and carboxylation steps to introduce the nitro group and carboxylic acid functionality, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorobenzyl group with other nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural and functional similarities with several piperazino-substituted aromatic acids. Below is a detailed comparison based on substituent variations, synthetic methodologies, and applications:
Structural Analogues from Antimicrobial Quinolone Derivatives
A series of 3-quinolinecarboxylic acid derivatives (e.g., compounds 5j–5m in ) feature piperazino groups modified with sulfonyl-linked aryl substituents (e.g., 4-chlorobenzenesulfonyl, 4-trifluoromethoxybenzenesulfonyl). Key differences include:
- Core Structure: The target compound is based on a nitrobenzenecarboxylic acid, whereas 5j–5m are fluoroquinolone derivatives with a 4-oxo-1,4-dihydroquinoline scaffold.
- Substituents: The target compound’s piperazino group is substituted with a 4-chlorobenzyl group, while 5j–5m have sulfonyl-linked aryl groups.
- Synthesis: Both classes are synthesized via nucleophilic substitution reactions. The target compound’s synthesis involves coupling a piperazino-chlorobenzyl intermediate to nitrobenzenecarboxylic acid , while 5j–5m are derived from reactions of 4-substituted benzenesulfonyl chlorides with a fluoroquinolone precursor .
- Applications : The target compound is used in cancer-targeting SHALs, while 5j–5m exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria .
Piperazino-Benzoic Acid Derivatives with Protecting Groups
- 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid (): This compound replaces the 4-chlorobenzyl and nitro groups with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility during solid-phase peptide synthesis but requires deprotection for functionalization .
- Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate (): Features a methyl ester instead of a free carboxylic acid and a cyclopropylcarbonyl group on piperazine. The ester group must be hydrolyzed to access the bioactive carboxylic acid form .
Functional Analogues in SHALs
The target compound is compared to other SHAL components, such as:
- Ct ligand: 3-(2-([3-chloro-5-trifluoromethyl)-2-pyridinyl]oxy)-anilino)-3-oxopropanionic acid, which contributes to SHALs’ binding specificity .
- Dv ligand : Dabsyl-L-valine, enhancing SHALs’ hydrophobic interactions .
Data Tables
Table 1: Comparative Analysis of Piperazino-Substituted Compounds
Research Findings and Key Insights
- Synthetic Yields : The target compound’s analogues in show yields of 76–80%, reflecting efficient sulfonylation reactions. However, the target compound’s synthesis in SHALs involves multi-step bioconjugation, complicating yield calculations .
- Biological Activity : The antimicrobial activity of 5j–5m correlates with sulfonyl group electronegativity, while the target compound’s efficacy in SHALs depends on synergistic interactions between its chlorobenzyl and nitro groups .
- Solubility and Reactivity : The free carboxylic acid in the target compound enhances water solubility compared to its methyl ester analogue, critical for in vivo applications .
Biological Activity
4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid, often referred to as AB578550, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, supported by data tables and research findings.
- Molecular Formula : C18H19ClN2O4
- Molecular Weight : 364.81 g/mol
- CAS Number : 341967-72-4
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
The compound exhibits significant activity as a selective inhibitor of various enzymes, particularly those involved in neurodegenerative diseases. Its structural features allow it to interact with multiple targets, including:
- Monoamine Oxidase B (MAO-B) : Inhibition of MAO-B is associated with neuroprotective effects and potential benefits in treating Parkinson's disease. Studies indicate that compounds similar to AB578550 can achieve IC50 values in the low micromolar range, suggesting strong inhibitory potential .
- Acetylcholinesterase (AChE) : The compound has also shown promise in inhibiting AChE, which is crucial for managing Alzheimer's disease. This dual inhibition may enhance cognitive function by increasing acetylcholine levels in the brain .
Antimicrobial Activity
Research has indicated that derivatives of 4-chloro-3-nitrobenzoic acid, structurally related to AB578550, possess antibacterial properties. For instance, copper and cobalt complexes of similar compounds demonstrated significant antimicrobial activity against various bacterial strains .
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the neuroprotective properties of piperazine derivatives, including AB578550. Results showed that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective mechanism against neurodegeneration . -
Inhibition Studies :
In vitro studies demonstrated that this compound effectively inhibited MAO-B with an IC50 value comparable to established inhibitors like lazabemide . -
Synthesis and Scale-Up :
A practical industrial process for synthesizing related compounds was developed, highlighting the scalability of producing piperazine derivatives for therapeutic applications. This process emphasizes the compound's relevance in pharmaceutical manufacturing .
Q & A
Q. What are the critical steps for synthesizing 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid with high purity?
- Methodological Answer: Synthesis typically involves coupling the piperazine moiety to the nitrobenzoic acid backbone. Key steps include:
- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions during coupling .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Purity can be verified via HPLC (≥98%) .
- Analytical validation : Confirm structural integrity using H/C NMR (e.g., DMSO-d6 solvent) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : H NMR to identify aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene signals (δ 3.2–3.8 ppm). C NMR confirms nitro and carboxylic acid groups .
- IR spectroscopy : Detect characteristic peaks for nitro (1520–1350 cm) and carboxylic acid (1700–1680 cm) functional groups .
- Mass spectrometry : ESI-MS in negative ion mode to observe the molecular ion peak [M-H] .
Q. What safety protocols should be followed during synthesis?
- Methodological Answer:
- Hazard mitigation : Use fume hoods for handling nitro compounds (potential mutagenicity) and chlorinated intermediates (volatility). Wear nitrile gloves and chemical-resistant goggles .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect nitro-containing waste in designated containers for incineration .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway for this compound?
- Methodological Answer:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .
- Machine learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) .
- Virtual screening : Simulate coupling efficiency between piperazine and nitrobenzoic acid derivatives to prioritize synthetic routes .
Q. How can researchers reconcile contradictory data on this compound’s biological activity?
- Methodological Answer:
- Standardized assays : Validate cytotoxicity or receptor-binding studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH 7.4, 37°C) .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers or confounding variables .
- Structural analogs : Compare activity with derivatives (e.g., 3-nitro vs. 4-nitro isomers) to isolate structure-activity relationships .
Q. What strategies are effective for elucidating metabolic pathways in vitro?
- Methodological Answer:
- Liver microsome assays : Incubate the compound with rat or human microsomes (1 mg/mL protein, NADPH regeneration system) and analyze metabolites via LC-MS/MS .
- Isotopic labeling : Synthesize C-labeled analogs to track metabolic cleavage sites (e.g., piperazine vs. nitrobenzoic acid moieties) .
- CYP450 inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
